molecular formula C14H14N2O2S B12239823 1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12239823
M. Wt: 274.34 g/mol
InChI Key: CAWXAWGSFWIBSQ-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a methylsulfanyl substituent

Preparation Methods

The synthesis of 1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the methylsulfanyl group. One common synthetic route involves the reaction of 2-aminopyridine with methyl isothiocyanate to form the intermediate thiourea, which is then cyclized to form the desired pyridine ring. The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable methylsulfanyl reagent under controlled conditions.

Chemical Reactions Analysis

1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1-methyl-N-[2-(methylsulfanyl)benzyl]amino-3-phenyl-1,3-dihydro-2H-indol-2-one: This compound has a similar methylsulfanyl group but a different core structure, leading to different chemical and biological properties.

    2-methylsulfanylbenzoic acid: This compound shares the methylsulfanyl group but has a simpler structure, making it less versatile in terms of chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

1-methyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2S/c1-16-9-5-6-10(14(16)18)13(17)15-11-7-3-4-8-12(11)19-2/h3-9H,1-2H3,(H,15,17)

InChI Key

CAWXAWGSFWIBSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=CC=C2SC

Origin of Product

United States

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